1-[benzyl(chloroacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
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Overview
Description
1-[Benzyl(chloroacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound with the molecular formula C24H29ClN2O2
Preparation Methods
The synthesis of 1-[benzyl(chloroacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as sodium acetate to form an intermediate. This intermediate is then reacted with benzylamine to produce the final compound .
Chemical Reactions Analysis
1-[Benzyl(chloroacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetyl group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: The compound can be hydrolyzed to yield corresponding amines and acids.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: The compound is being explored for its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[benzyl(chloroacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
1-[Benzyl(chloroacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide can be compared with other similar compounds such as:
Lidocaine: Both compounds have similar structural features and are used in medicinal chemistry.
Benzocaine: Another local anesthetic with a similar mechanism of action.
Novocaine: Shares some structural similarities and is used for similar therapeutic purposes.
Properties
Molecular Formula |
C24H29ClN2O2 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
1-[benzyl-(2-chloroacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H29ClN2O2/c1-18-10-9-11-19(2)22(18)26-23(29)24(14-7-4-8-15-24)27(21(28)16-25)17-20-12-5-3-6-13-20/h3,5-6,9-13H,4,7-8,14-17H2,1-2H3,(H,26,29) |
InChI Key |
DLYSUPDXAHZLDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)C(=O)CCl |
Origin of Product |
United States |
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